molecular formula C13H19F3IN3O B7988422 {2-[Acetyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide

{2-[Acetyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide

Cat. No.: B7988422
M. Wt: 417.21 g/mol
InChI Key: VKEMNHJODPYAMF-UHFFFAOYSA-M
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Description

{2-[Acetyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide is a chemical compound with a complex structure that includes an acetyl group, a trifluoromethyl-substituted pyridine ring, and a quaternary ammonium iodide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Acetyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring substituted with a trifluoromethyl group. This can be achieved through a series of reactions, including halogenation and nucleophilic substitution. The acetylation of the amino group is then carried out using acetic anhydride or acetyl chloride under basic conditions. Finally, the quaternary ammonium iodide is formed by reacting the intermediate with trimethylamine and methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[Acetyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the quaternary ammonium group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {2-[Acetyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its quaternary ammonium group makes it suitable for binding to negatively charged biomolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of {2-[Acetyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide involves its interaction with specific molecular targets. The quaternary ammonium group can bind to negatively charged sites on proteins or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • {2-[Acetyl-(5-trifluoromethylpyridin-2-yl)amino]ethyl}-trimethyl-ammonium chloride
  • {2-[Acetyl-(5-trifluoromethylpyridin-2-yl)amino]ethyl}-trimethyl-ammonium bromide

Uniqueness

{2-[Acetyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide is unique due to its specific combination of functional groups. The presence of the iodide ion can influence its reactivity and solubility compared to its chloride and bromide counterparts. Additionally, the trifluoromethyl group imparts distinct electronic properties that can affect its interactions with biological targets .

Properties

IUPAC Name

2-[acetyl-[5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N3O.HI/c1-10(20)18(7-8-19(2,3)4)12-6-5-11(9-17-12)13(14,15)16;/h5-6,9H,7-8H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEMNHJODPYAMF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC[N+](C)(C)C)C1=NC=C(C=C1)C(F)(F)F.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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